molecular formula C15H13BrClNO3 B11063809 6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No.: B11063809
M. Wt: 370.62 g/mol
InChI Key: IHRKASQQGMYREB-UHFFFAOYSA-N
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Description

6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves multiple steps, starting from the basic furan ring structure. The process typically includes bromination, chlorination, and carboxamidation reactions. The radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(2-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which may contribute to its distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H13BrClNO3

Molecular Weight

370.62 g/mol

IUPAC Name

2-bromo-N-(2-chlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H13BrClNO3/c16-12-6-5-7-11(15(20)21-13(7)12)10(6)14(19)18-9-4-2-1-3-8(9)17/h1-4,6-7,10-13H,5H2,(H,18,19)

InChI Key

IHRKASQQGMYREB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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